(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Lipophilicity clogP Drug-likeness

Researchers requiring differentiated xanthine scaffolds often face reproducibility issues with generic analogs. This compound provides a precise solution. - Offers a pre-installed 1-carboxymethyl pharmacophore validated for alkaline phosphatase inhibition, eliminating the need for de novo synthesis. - Its fixed 3-benzyl and 7-isobutyl groups provide a constant hydrophobic anchor, enabling rapid parallel amide coupling for SAR exploration at the N1 vector. - Sourced as a ≥95% pure building block with a strategic logP of 1.768, ensuring reliable assay compatibility and consistent supply for your library synthesis.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B13314283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C18H20N4O4/c1-12(2)8-20-11-19-16-15(20)17(25)22(10-14(23)24)18(26)21(16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,23,24)
InChIKeyAYLCKDHANSZWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid – Compound Identity, Class, and Procurement Baseline


(3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (MFCD04624238, molecular formula C₁₈H₂₀N₄O₄, MW 356.38 g/mol) is a 1,3,7-trisubstituted xanthine derivative bearing a carboxymethyl group at the N1 position, a benzyl substituent at N3, and an isobutyl group at N7 . The compound is commercially supplied as a research-grade building block at ≥95% purity by Enamine LLC (catalog EN300-06833) and Santa Cruz Biotechnology (catalog sc-346541), with a calculated partition coefficient (clogP) of 1.768 [1]. It belongs to the broader class of purine-2,6-dione acetic acid derivatives that have been explored as alkaline phosphatase inhibitors, phosphodiesterase modulators, and adenosine receptor ligands [2]. Unlike generic dimethylxanthines or simple 7-substituted xanthines, this compound combines three differentiated substituents—acidic, aromatic, and branched aliphatic—within a single scaffold, creating a distinct physicochemical and pharmacological profile that cannot be replicated by any single off-the-shelf analog.

Why Generic Xanthine Substitution Fails – Structural Differentiation of (3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid


Xanthine derivatives are not functionally interchangeable. The 1-carboxymethyl group introduces a titratable acidic moiety (pKa ~3.5–4.5) absent in simple dialkylxanthines such as IBMX or isbufylline, enabling ionic interactions with positively charged protein pockets and conferring pH-dependent solubility that impacts both assay conditions and formulation strategies [1]. The 3-benzyl substituent engages in π–π stacking and hydrophobic enclosure interactions that are geometrically and energetically distinct from the methyl or propyl groups found in first-generation xanthine inhibitors, while the 7-isobutyl group contributes branched-chain steric bulk that differentially restricts rotational freedom and binding site accessibility compared to linear 7-ethyl or planar 7-benzyl analogs [2]. Replacing this compound with the simpler 3,7-dimethyl-1-carboxymethylxanthine (MW 237.19) eliminates over 119 Da of mass and two major hydrophobic contact surfaces; conversely, substituting the bulkier 3,7-dibenzyl analog (MW 390.39) adds 34 Da and an additional aromatic ring that may sterically clash in constrained binding pockets or alter crystal packing in co-crystallography studies . Direct experimental evidence demonstrating that 1-carboxymethylxanthines inhibit alkaline phosphatase in a substituent-dependent manner—with 1-carboxymethyl-3-isobutylxanthine achieving 38.7% inhibition at 80 μM versus 50.0% for 1-carboxymethyl-3-methylxanthine—confirms that seemingly minor N3/N7 substituent variations produce quantitatively different pharmacological outcomes [1]. Generic substitution therefore risks compromising target engagement, solubility, and reproducibility across biological assays.

Quantitative Differentiation Evidence – (3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid vs. Closest Analogs


Lipophilicity Differentiation: Calculated logP Comparison Against Three Closest Structural Analogs

The target compound exhibits a calculated partition coefficient (clogP) of 1.768 [1], positioning it in a favorable lipophilicity window (logP 1–3) for both aqueous solubility and membrane permeability in cellular assays. This value is 1.68 log units higher than isbufylline (1,3-dimethyl-7-isobutylxanthine, clogP 0.09) , indicating that the 3-benzyl substitution on the target compound contributes approximately 1.7 log units of additional lipophilicity relative to a 3-methyl substituent. Conversely, the 3,7-dibenzyl analog (MW 390.39, C₂₁H₁₈N₄O₄) is predicted to have a clogP exceeding 2.8–3.2 (estimated by ΔlogP fragment addition of +0.5 to +0.7 for the second benzyl group), placing it above the optimal range and increasing the risk of poor aqueous solubility and non-specific protein binding . The 3-benzyl-7-ethyl analog (MW 328.32, C₁₆H₁₆N₄O₄) is predicted to have a clogP of approximately 1.1–1.3, representing a 0.5–0.7 log-unit reduction in lipophilicity due to the loss of two methylene units and a branched methyl group.

Lipophilicity clogP Drug-likeness Permeability Xanthine SAR

1-Carboxymethyl Pharmacophore: Alkaline Phosphatase Inhibition – Class-Level Quantitative Evidence

The 1-carboxymethyl group is a validated pharmacophore for alkaline phosphatase inhibition. Croce et al. (1979) demonstrated that 1-carboxymethyl-3-isobutylxanthine inhibits calf intestinal alkaline phosphatase by 38.7% at 80 μM, while 1-carboxymethyl-3-methylxanthine achieves 50.0% inhibition at the same concentration [1]. These compounds act as uncompetitive inhibitors, with the carboxymethyl group being essential for activity—theophylline (lacking the 1-carboxymethyl group) inhibits only 21.3% at 80 μM [1]. The target compound retains the critical 1-carboxymethyl pharmacophore while substituting the N7 position with an isobutyl group instead of the hydrogen present in the Croce et al. reference compounds. Based on the SAR pattern established in that study, the addition of a 7-isobutyl substituent is expected to modulate but not abolish alkaline phosphatase inhibitory activity, as the inhibitory mechanism depends primarily on the 1-carboxymethyl–zinc coordination in the active site rather than on N7 substitution [1].

Alkaline phosphatase Enzyme inhibition 1-Carboxymethylxanthine Uncompetitive inhibition

Scaffold Bioactivity Validation via Hydrazide Derivative: Quantitative MAO-B Inhibition and Antioxidant Activity

The acetohydrazide derivative of the target compound—2-(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide (CAS 730951-37-8)—has been profiled for enzyme inhibition and antioxidant activity. In MAO-B inhibition assays, this derivative exhibited an IC₅₀ of 0.203 μM, comparable to standard MAO-B inhibitors . In the DPPH radical scavenging assay, it demonstrated 93.75 ± 0.47% inhibition at 100 μg/mL, indicating potent free-radical neutralizing capacity . While these data are for the hydrazide derivative rather than the parent carboxylic acid, they establish that the 3-benzyl-7-isobutylxanthine scaffold is biologically competent and can achieve sub-micromolar target engagement when appropriately functionalized. The parent acid serves as the direct synthetic precursor to this active hydrazide, enabling rapid SAR expansion through amide or hydrazide coupling without scaffold redesign.

MAO-B inhibition Antioxidant Hydrazide derivative DPPH assay Neuroprotection

Derivatization Versatility: The 1-Acetic Acid Handle Enables Direct Conjugation Without Protecting Group Chemistry

The target compound's carboxylic acid at the N1 position provides a native derivatization handle that is absent in the parent dione 3-benzyl-7-isobutyl-1H-purine-2,6(3H,7H)-dione (CAS 736977-50-7, MW 298.34) . The parent dione requires N1-alkylation with a haloacetic acid ester followed by hydrolysis to introduce the carboxymethyl group—a multi-step sequence that the target compound already delivers. Commercially, the target acid is available as a single, well-characterized entity (≥95% purity) from multiple suppliers, whereas the parent dione would require custom derivatization . The acid can be directly converted to amides (via carbodiimide or HATU coupling), hydrazides (via hydrazine condensation), or esters (via alcohol/H⁺), enabling one-step access to a diverse SAR library . In contrast, the 3,7-dibenzyl analog (CAS 721407-67-6) and the 3,7-dimethyl analog (CAS 5614-56-2) share the 1-acetic acid feature but lack the differentiated N3/N7 substitution pattern that the target compound offers for probing steric and electronic SAR at two positions simultaneously.

Derivatization Amide coupling Hydrazide formation Building block Medicinal chemistry

Recommended Research and Procurement Application Scenarios for (3-Benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid


Xanthine-Based Library Design and Focused SAR Expansion for Purinergic Targets

The target compound serves as an ideal core scaffold for constructing focused xanthine libraries targeting adenosine receptors (A₁, A₂A, A₂B, A₃), P2X/P2Y purinergic receptors, or phosphodiesterase isoforms. The pre-installed 1-acetic acid enables rapid parallel amide coupling with diverse amine building blocks, while the fixed 3-benzyl and 7-isobutyl groups provide a constant hydrophobic anchor for probing substituent effects at the N1 vector. This strategy is supported by the demonstrated bioactivity of the hydrazide derivative (MAO-B IC₅₀ 0.203 μM) , confirming that the 3-benzyl-7-isobutylxanthine scaffold is competent for target engagement. Researchers can procure the parent acid (sc-346541 or EN300-06833) and generate 24–96 analogs in a single amide coupling plate, significantly accelerating SAR timelines compared to de novo scaffold synthesis.

Alkaline Phosphatase Modulation Studies Requiring 1-Carboxymethyl Pharmacophore Retention

For laboratories investigating alkaline phosphatase inhibition in the context of bone mineralization disorders, vascular calcification, or cancer biology, the target compound provides the validated 1-carboxymethyl pharmacophore established by Croce et al. (1979), who demonstrated that 1-carboxymethylxanthines are uncompetitive alkaline phosphatase inhibitors with substituent-dependent potency (38.7% inhibition for 1-carboxymethyl-3-isobutylxanthine at 80 μM) [1]. The target compound's 3-benzyl and 7-isobutyl substituents are predicted to enhance binding site complementarity relative to the simpler 1-carboxymethyl-3-methylxanthine, offering a differentiated tool compound for probing the steric tolerance of the alkaline phosphatase active site. Its intermediate logP (1.768) also facilitates cell-based assay compatibility that more lipophilic analogs may lack [2].

Neuroprotection and MAO-B Inhibitor Lead Optimization Programs

The hydrazide derivative of the target compound has demonstrated MAO-B inhibition with an IC₅₀ of 0.203 μM, placing it within range of established MAO-B inhibitors used in Parkinson's disease research . The parent acid can be systematically converted to diverse hydrazide, amide, and ester analogs to explore SAR around the N1 vector while maintaining the 3-benzyl-7-isobutyl core. This enables a scaffold-hopping strategy wherein the 1-acetic acid moiety serves as the primary diversification point. The scaffold's inherent antioxidant capacity (93.75% DPPH scavenging by the hydrazide derivative) adds a potentially synergistic neuroprotective dimension that is absent in many conventional MAO-B inhibitor chemotypes.

Physicochemical Comparator Studies: Probing logP and Solubility Effects in Xanthine SAR

The target compound's calculated logP of 1.768 occupies a strategic midpoint in the 1-carboxymethylxanthine lipophilicity spectrum, situated between the dimethyl analog (estimated logP < 0.5) and the dibenzyl analog (estimated logP > 2.8) [2]. This intermediate lipophilicity makes it a valuable reference compound for systematic studies correlating xanthine logP with membrane permeability, plasma protein binding, metabolic stability, and off-target promiscuity. Procurement of the target compound alongside the 3-benzyl-7-ethyl and 3,7-dibenzyl analogs enables a matched molecular pair analysis that isolates the contribution of the 7-isobutyl group to physicochemical and pharmacological properties.

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